molecular formula C11H16O B3113635 4-(2-Methylphenyl)butan-1-ol CAS No. 196409-31-1

4-(2-Methylphenyl)butan-1-ol

Cat. No. B3113635
M. Wt: 164.24 g/mol
InChI Key: DWZBSOVYCROKJR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(2-Methylphenyl)butan-1-ol” would depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on the compound, it’s challenging to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. These properties can be determined experimentally or predicted based on the compound’s molecular structure .

Scientific Research Applications

Antioxidant Properties and Environmental Fate

Synthetic phenolic antioxidants (SPAs) like 4-(2-Methylphenyl)butan-1-ol are crucial in various industries for preventing oxidative reactions and extending product shelf life. Research highlights their presence in multiple environmental matrices and human exposure pathways, such as through food, dust, and personal care products. Notably, some SPAs have been associated with potential health risks, including hepatic toxicity and endocrine disruption, urging the need for safer alternatives with minimal environmental impact (Runzeng Liu & S. Mabury, 2020).

Organic Synthesis and Catalysis

4-(2-Methylphenyl)butan-1-ol is involved in various synthetic applications, such as in the Friedel-Crafts alkylation process, showcasing its role in producing industrially relevant chemicals. Studies demonstrate its utility in organic synthesis, facilitated by metal cation-exchanged clay catalysts, highlighting the compound's versatility and potential in chemical manufacturing (Jun-ichi Tateiwa & S. Uemura, 1997).

Gas Separations and Membrane Technology

The compound's structural attributes contribute to the development of stabilized room temperature ionic liquid membranes (SILMs), enhancing gas separation processes. This research underscores the potential of 4-(2-Methylphenyl)butan-1-ol derivatives in refining SILM performance for CO2/N2 and CO2/CH4 separations, pushing the boundaries of membrane technology for environmental and industrial applications (P. Scovazzo, 2009).

Flavor Chemistry in Foods

Branched aldehydes, structurally related to 4-(2-Methylphenyl)butan-1-ol, play a significant role in food flavor, particularly in fermented and heat-treated products. Understanding the production and breakdown pathways of such compounds is vital for controlling flavor profiles in food products, offering insights into food science and culinary applications (B. Smit, W. Engels, & G. Smit, 2009).

Future Directions

The future directions for research on “4-(2-Methylphenyl)butan-1-ol” would depend on its properties and potential applications. Without specific information on the compound, it’s challenging to predict future research directions .

properties

IUPAC Name

4-(2-methylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZBSOVYCROKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)butan-1-ol

CAS RN

196409-31-1
Record name Benzenebutanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196409311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-METHYLPHENYLBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990FMK80X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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